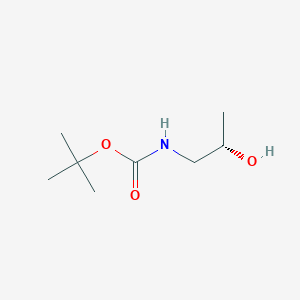

N-Boc-(S)-1-amino-2-propanol

Descripción general

Descripción

N-Boc-(S)-1-amino-2-propanol is a chiral compound widely used in organic synthesis. The term “N-Boc” refers to the N-tert-butoxycarbonyl group, which is a protective group for amines. This compound is particularly valuable in the synthesis of pharmaceuticals and peptides due to its ability to protect the amino group during various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-(S)-1-amino-2-propanol typically involves the protection of (S)-1-amino-2-propanol with di-tert-butyl dicarbonate (Boc2O). The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction conditions are mild, often performed at room temperature, and the product is obtained in high yield.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved efficiency. The use of solid acid catalysts in continuous flow reactors has been explored to achieve high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions: N-Boc-(S)-1-amino-2-propanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.

Major Products Formed:

Oxidation: Formation of N-Boc-(S)-1-amino-2-propanone.

Reduction: Regeneration of this compound.

Substitution: Formation of N-Boc-(S)-1-amino-2-chloropropane or N-Boc-(S)-1-amino-2-bromopropane.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

N-Boc-(S)-1-amino-2-propanol serves primarily as a pharmaceutical intermediate . Its applications include:

- Synthesis of Bioactive Compounds :

- Peptide Synthesis :

- Chiral Auxiliary :

- Building Block for Complex Molecules :

Peptide Synthesis Enhancement

In a study focused on peptide synthesis, this compound was utilized to protect amino acids during coupling reactions. The introduction of the Boc group allowed for higher yields and purities in the final peptide products compared to traditional methods that did not employ such protecting strategies .

Synthesis of Antiviral Agents

Research has demonstrated that this compound can be integrated into the synthesis of antiviral agents. Its ability to enhance solubility and stability has been pivotal in developing compounds that target viral replication mechanisms effectively .

Mecanismo De Acción

The mechanism of action of N-Boc-(S)-1-amino-2-propanol primarily involves its role as a protecting group for the amino group. The N-tert-butoxycarbonyl group stabilizes the amino group, preventing it from participating in unwanted side reactions during synthesis. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .

Comparación Con Compuestos Similares

N-Boc-(S)-1-amino-2-propanol can be compared with other Boc-protected amino alcohols, such as:

- N-Boc-(S)-1-amino-3-propanol

- N-Boc-(S)-1-amino-2-butanol

- N-Boc-(S)-1-amino-2-ethanol

Uniqueness: this compound is unique due to its specific chiral center and the presence of both amino and hydroxyl functional groups. This combination makes it particularly useful in asymmetric synthesis and the preparation of chiral pharmaceuticals .

Actividad Biológica

N-Boc-(S)-1-amino-2-propanol is a chiral amino alcohol that has garnered attention in the field of organic synthesis and medicinal chemistry due to its potential biological activities and applications. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by data tables, case studies, and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 117.15 g/mol

- Structure : Contains a tert-butoxycarbonyl (Boc) protecting group, which enhances stability and solubility in organic solvents.

Biological Activity

This compound exhibits several biological activities that make it a valuable compound in pharmaceutical research. Its structure allows it to participate in various biochemical reactions, influencing its potential therapeutic applications.

1. Anticancer Activity

Research indicates that this compound can be utilized in the synthesis of compounds with anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit specific cancer cell lines by interfering with metabolic pathways crucial for tumor growth .

2. Enzyme Interaction Studies

This compound has been investigated for its interaction with enzymes relevant to drug metabolism. The presence of the Boc group allows for selective modifications that can enhance binding affinity to target enzymes .

3. Neuroprotective Effects

Preliminary studies suggest that compounds derived from this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases . These findings highlight its role as a precursor for developing neuroprotective agents.

Synthesis of this compound

The synthesis of this compound typically involves the following steps:

- Starting Material : Begin with 1-amino-2-propanol.

- Boc Protection : React 1-amino-2-propanol with Boc anhydride in an organic solvent (e.g., dichloromethane) to introduce the Boc protective group.

- Purification : Purify the product using column chromatography.

Case Study 1: Synthesis and Application in Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their cytotoxicity against different cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential for further development as anticancer agents .

Case Study 2: Enzyme Inhibition Studies

A study focused on the interaction of this compound with specific enzymes involved in drug metabolism showed promising results. The compound was found to act as a competitive inhibitor, indicating its potential use in modulating drug interactions within the body .

Data Table: Comparison of Biological Activities

| Compound | Activity Type | Findings |

|---|---|---|

| This compound | Anticancer | Significant inhibition of cancer cell proliferation |

| This compound | Enzyme Interaction | Competitive inhibition observed |

| Derivatives | Neuroprotective | Potential protective effects against neuronal damage |

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-2-hydroxypropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJCFDAODGKHAV-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CNC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472786 | |

| Record name | N-Boc-(S)-1-amino-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167938-56-9 | |

| Record name | N-Boc-(S)-1-amino-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.